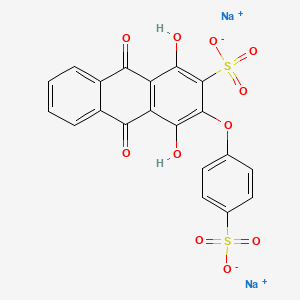

Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate

Description

This compound is a disodium salt of a sulfonated anthraquinone derivative, characterized by a 1,4-dihydroxy-9,10-dioxoanthracene core with a 4-sulphonatophenoxy group at position 3 and a sulfonate group at position 2.

Properties

CAS No. |

94094-64-1 |

|---|---|

Molecular Formula |

C20H10Na2O11S2 |

Molecular Weight |

536.4 g/mol |

IUPAC Name |

disodium;1,4-dihydroxy-9,10-dioxo-3-(4-sulfonatophenoxy)anthracene-2-sulfonate |

InChI |

InChI=1S/C20H12O11S2.2Na/c21-15-11-3-1-2-4-12(11)16(22)14-13(15)17(23)19(20(18(14)24)33(28,29)30)31-9-5-7-10(8-6-9)32(25,26)27;;/h1-8,23-24H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |

InChI Key |

JBQQJBHUQSTJND-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3O)OC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate can be achieved through multiple routes. One common method involves the oxidation of Nuclear Fast Blue, followed by sulfonation . Another approach is the coupling reaction between diphenylamine derivatives and naphthol . Industrial production typically involves these synthetic routes under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: The sulfonate groups can participate in substitution reactions, leading to the formation of different sulfonated products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various analytical techniques, including spectrophotometry and fluorimetry.

Biology: This compound is employed in histological studies for staining cell nuclei, making them visible under a microscope.

Industry: It is used in the dyeing of cellulose materials such as paper and fibers.

Mechanism of Action

The mechanism of action of Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate involves its interaction with various molecular targets. The sulfonate groups enhance its solubility in water, allowing it to interact with biological molecules and cellular structures. The anthracene core can participate in electron transfer reactions, making it useful in redox processes.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

Key Insight: The 3-(4-sulphonatophenoxy) group in the target compound introduces steric bulk and additional sulfonate charge, enhancing solubility and altering metal-binding behavior compared to simpler sulfonated anthraquinones .

Electrochemical Behavior

- Target Compound : Electrochemical reduction in dimethylformamide (DMF) likely shows a single reversible peak due to stabilization by sulfonate groups.

- Sodium Quinizarin-2-sulphonate: Exhibits two reduction peaks in DMF, attributed to sequential electron transfers at the anthraquinone core .

- Quinizarin (1,4-dihydroxyanthraquinone): Lacks sulfonate groups, leading to irreversible reduction and lower solubility .

Table 1: Electrochemical Properties

Coordination Chemistry

- Target Compound: The 3-(4-sulphonatophenoxy) group may hinder metal coordination compared to simpler sulfonates.

- Sodium Quinizarin-2-sulphonate : Forms stable 1:2 complexes with terbium(III), with stability constants (logβ) ~12.5, due to optimal sulfonate-hydroxyl geometry .

- Alizarin Red S : Binds metals like Al³⁺ via hydroxyl and sulfonate groups, used in histochemical staining .

Key Difference: The bulky phenoxy group in the target compound likely reduces metal-binding efficiency compared to Sodium Quinizarin-2-sulphonate, which has a more accessible sulfonate-hydroxyl motif .

Table 2: Bioactivity Trends

Biological Activity

Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate (CAS No. 94094-64-1) is a synthetic organic compound recognized for its complex structure and biological activity. This compound is primarily utilized in dye chemistry and biological research due to its unique properties.

Chemical Structure and Properties

- Molecular Formula: C20H10Na2O11S2

- Molecular Weight: 536.396 g/mol

- IUPAC Name: Disodium; 1,4-dihydroxy-9,10-dioxo-3-(4-sulfonatophenoxy)anthracene-2-sulfonate

The compound features multiple sulfonate groups, enhancing its solubility and reactivity in biological systems. Its structure allows it to interact with various biological molecules, leading to diverse biological activities.

Biological Activities

Research indicates that Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate exhibits several notable biological activities:

1. Antioxidant Activity

Studies have demonstrated that this compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular systems, which is crucial for protecting cells from damage associated with various diseases.

2. Antimicrobial Properties

The compound has shown potential antimicrobial effects against various pathogens. Its ability to disrupt microbial cell membranes may contribute to its efficacy as an antimicrobial agent.

3. Photodynamic Therapy Applications

Due to its ability to absorb light and produce reactive oxygen species upon excitation, Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate is being explored for use in photodynamic therapy (PDT). This therapy utilizes light-sensitive compounds to target and destroy cancer cells selectively.

The biological activity of this compound can be attributed to its interaction with cellular components:

- Cell Membrane Interaction: The sulfonate groups enhance the compound's affinity for lipid membranes, facilitating its entry into cells.

- Reactive Oxygen Species Generation: Upon light activation, the compound generates reactive oxygen species that can induce apoptosis in targeted cells.

Case Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University investigated the antioxidant capacity of Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate using DPPH radical scavenging assays. The results indicated a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Antimicrobial Agents, the compound was tested against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria.

| Bacteria | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 32 |

Q & A

Basic Question: What are the optimal synthetic routes for preparing disodium anthraquinone disulfonate derivatives, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of disodium anthraquinone disulfonate derivatives typically involves functionalizing the anthracene core through oxidation and sulfonation. For example:

- Step 1: Start with anthracene oxidation using HNO₃ or K₂Cr₂O₇ in acidic conditions to form 9,10-anthraquinone .

- Step 2: Sulfonate the anthraquinone using concentrated H₂SO₄ or SO₃ under controlled temperatures (80–120°C) to introduce sulfonic acid groups at specific positions (e.g., 2- and 7-positions) .

- Step 3: Neutralize with NaOH to form the disodium salt.

Key Considerations:

- Reaction temperature and stoichiometry of sulfonating agents critically affect regioselectivity. Excess sulfonation may lead to over-functionalization and reduced purity.

- Purification via recrystallization (e.g., using ethanol/water mixtures) improves yield, as seen in anthraquinone sulfonate derivatives with >95% purity .

Basic Question: Which spectroscopic and analytical techniques are most reliable for characterizing the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substituent positions. For example, aromatic protons in anthraquinone appear as distinct doublets (δ 7.5–8.5 ppm), while sulfonate groups shift signals downfield .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M-Na]⁻ ions at m/z 412.3 for C₁₄H₈O₁₀S₂Na₂) .

- X-ray Diffraction (XRD): Resolve crystal structure, as demonstrated for related anthraquinone disulfonamides, revealing bond angles and hydrogen-bonding networks critical for stability .

- UV-Vis Spectroscopy: Detect π→π* transitions (λmax ~250–400 nm) to assess electronic properties influenced by sulfonate groups .

Advanced Question: How can researchers resolve contradictions between computational predictions and experimental data (e.g., solubility, fluorescence) for this compound?

Methodological Answer:

Discrepancies often arise from approximations in computational models. To address this:

- Solubility: Compare predicted LogP values (e.g., 5.31 via QSPR models ) with experimental measurements in buffered solutions (pH 7–10). Adjust ionic strength to mimic physiological conditions, as sulfonate groups enhance aqueous solubility .

- Fluorescence Quenching: If experimental fluorescence intensity differs from DFT calculations, consider intermolecular interactions (e.g., hydrogen bonds or π-stacking observed in XRD data ). Use time-resolved fluorescence to distinguish static vs. dynamic quenching mechanisms.

- Validation: Cross-reference with structurally analogous compounds (e.g., anthraquinone-2,7-disulfonate derivatives ) to identify trends in substituent effects.

Advanced Question: What strategies mitigate challenges in functionalizing the anthraquinone core for applications in molecular recognition or sensing?

Methodological Answer:

- Regioselective Functionalization: Use protecting groups (e.g., acetyl or tert-butyl) to direct sulfonation or amidation to specific positions. For example, protect hydroxyl groups before sulfonation to avoid side reactions .

- Post-Synthetic Modifications: Introduce fluorophores or receptor moieties via nucleophilic aromatic substitution. For instance, react amino groups (introduced via nitro reduction) with activated esters (e.g., NHS esters) under mild conditions (pH 8–9, 25°C) .

- Crystallography-Guided Design: Optimize hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions ) to enhance binding affinity in host-guest systems.

Basic Question: How should this compound be stored to ensure long-term stability, and what degradation products are likely?

Methodological Answer:

- Storage Conditions: Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation and photodegradation. Aqueous solutions (pH 7–9) are stable for ≤6 months at 4°C .

- Degradation Pathways:

- Monitoring: Use HPLC with UV detection (λ = 254 nm) to track degradation peaks.

Advanced Question: What experimental designs are recommended for studying this compound’s interaction with biomolecules (e.g., DNA, proteins)?

Methodological Answer:

- Fluorescence Titration: Titrate the compound (0.1–10 µM) into biomolecule solutions (e.g., calf thymus DNA) and monitor fluorescence quenching. Calculate binding constants (Kb) using Stern-Volmer plots .

- Circular Dichroism (CD): Detect conformational changes in DNA (e.g., B→Z transitions) upon intercalation with the planar anthraquinone core .

- Isothermal Titration Calorimetry (ITC): Measure enthalpy changes (ΔH) to distinguish intercalation vs. groove-binding modes .

- Control Experiments: Compare with non-intercalating agents (e.g., ethidium bromide) to validate specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.